molecular formula C9H6BrN3 B13013222 5-bromo-6-methyl-1H-indazole-3-carbonitrile

5-bromo-6-methyl-1H-indazole-3-carbonitrile

Cat. No.: B13013222
M. Wt: 236.07 g/mol
InChI Key: MLXJBUAXOXNMCK-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with a bromine atom at position 5, a methyl group at position 6, and a nitrile group at position 2. The bromine and methyl substituents confer unique steric and electronic properties, while the nitrile group enhances reactivity in cross-coupling reactions or hydrogen-bonding interactions .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

5-bromo-6-methyl-1H-indazole-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-5-2-8-6(3-7(5)10)9(4-11)13-12-8/h2-3H,1H3,(H,12,13)

InChI Key

MLXJBUAXOXNMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=NN2)C#N

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

  • Starting from 5-bromo-6-methylindole derivatives, cyclization to the indazole ring system can be achieved by treatment with nitrosating agents followed by ring closure under acidic or neutral conditions.

  • An optimized procedure reported for related indazole-3-carboxaldehydes involves slow addition of the indole to a nitrosating mixture at low temperature (0 °C) to improve yield and minimize side products such as dimers.

Bromination

  • Electrophilic bromination at the 5-position is typically performed using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) at temperatures ranging from 0 to 25 °C to avoid over-bromination and ensure regioselectivity.

  • The presence of the methyl group at position 6 influences regioselectivity by steric and electronic effects, favoring bromination at C5.

Methylation

  • Methylation at the 6-position can be achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling using methylboronic acid or via directed ortho-lithiation followed by quenching with methyl iodide.

  • Reaction conditions such as temperature, catalyst loading, and base choice are optimized to maximize yield and minimize side reactions.

Introduction of the Carbonitrile Group

  • The nitrile group at position 3 is introduced by reaction of the 5-bromo-6-methyl-1H-indazole with cyanogen bromide in the presence of a base, typically in an organic solvent like DMF at elevated temperatures.

  • This step requires careful control to avoid side reactions and ensure high purity of the nitrile product.

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination N-bromosuccinimide (NBS) DMF 0–25 °C 85–95 Controlled addition to avoid over-bromination
Methylation Pd catalyst, methylboronic acid, base Dioxane/THF 80–90 °C 90–98 High regioselectivity and yield
Carbonitrile introduction Cyanogen bromide, base (e.g., triethylamine) DMF Elevated (e.g., 80–100 °C) 70–85 Requires careful temperature control
  • Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and safety, especially for hazardous reagents like cyanogen bromide.

  • Green chemistry principles such as solvent recycling and waste minimization are increasingly integrated into large-scale production.

  • Process optimization includes statistical experimental design to balance reaction parameters for maximum efficiency.

The preparation of 5-bromo-6-methyl-1H-indazole-3-carbonitrile involves a multi-step synthetic sequence including selective bromination, methylation, and cyanation of the indazole core. Optimized reaction conditions, such as controlled temperature and reagent addition, are critical to achieving high yields and regioselectivity. Industrial methods leverage continuous flow technology and green chemistry approaches to scale production efficiently. Analytical techniques ensure structural confirmation and product quality.

This compound serves as a versatile intermediate for further chemical transformations in pharmaceutical and materials research.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Bromo-6-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo-1H-indazole-3-carbonitrile (CAS 201227-39-6): Similarity: 0.95 (structural similarity score) . Key Difference: Lacks the methyl group at position 4. Applications: Often used in Suzuki-Miyaura coupling reactions due to its unhindered bromine atom .
  • 5-Bromo-1H-indazole-3-carbonitrile (CAS 1352887-90-1) :

    • Similarity : 0.93 .
    • Key Difference : Methyl group is absent at position 6, and bromine is retained at position 3. This structural variation may lead to differences in crystal packing or solubility profiles.
  • 3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8): Similarity: 0.90 . Key Difference: Methyl substitution at position 3 instead of 5.

Functional Group Variations

  • Methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5): Similarity: 0.98 . Key Difference: Replaces the nitrile group with a methyl ester. This increases hydrophilicity but reduces electrophilicity, making it less reactive in cyano-based reactions.
  • 5-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7) :

    • Similarity : 0.91 .
    • Key Difference : Carboxylic acid substituent at position 3 enhances hydrogen-bonding capacity but introduces pH-dependent solubility challenges compared to the nitrile group.

Data Tables

Table 1: Structural and Similarity Comparison

Compound Name CAS Number Substituents (Positions) Similarity Score Key Property Differences
5-Bromo-6-methyl-1H-indazole-3-carbonitrile Not provided* Br (5), CH₃ (6), CN (3) N/A Reference compound
6-Bromo-1H-indazole-3-carbonitrile 201227-39-6 Br (6), CN (3) 0.95 Lower steric hindrance
5-Bromo-1H-indazole-3-carbonitrile 1352887-90-1 Br (5), CN (3) 0.93 No methyl group
3-Methyl-1H-indazole-5-carbonitrile 267875-55-8 CH₃ (3), CN (5) 0.90 Altered electronic effects
Methyl 5-bromo-1H-indazole-3-carboxylate 78155-74-5 Br (5), COOMe (3) 0.98 Increased hydrophilicity

Biological Activity

5-Bromo-6-methyl-1H-indazole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.

  • Molecular Formula : C8H6BrN3
  • Molecular Weight : 224.06 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The compound exhibits significant effects on cellular processes such as apoptosis and cell cycle regulation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against several human cancer cell lines, demonstrating notable antiproliferative effects. The compound's IC50 values indicate its potency in inhibiting cell growth:

Cell Line IC50 (µM) Selectivity
K5625.15High (compared to HEK-293, IC50 = 33.2 µM)
Hep-G23.32Moderate (IC50 = 12.17 µM)

These results suggest that this compound could serve as a scaffold for developing low-toxicity anticancer drugs .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through modulation of apoptotic proteins. In experiments, treatment with varying concentrations of the compound resulted in increased apoptosis rates in K562 cells, with significant alterations in the expression of Bcl-2 and Bax proteins, indicating a shift towards pro-apoptotic signaling pathways .

Case Studies

  • Study on K562 Cells :
    • Objective : Evaluate the antiproliferative activity.
    • Findings : The compound induced apoptosis in a dose-dependent manner, effectively decreasing Bcl-2 levels while increasing Bax levels, thus promoting cell death .
  • Hep-G2 Cell Line Analysis :
    • Objective : Assess the selectivity and cytotoxicity.
    • Findings : While exhibiting potent antitumor activity, the compound also showed some toxicity to normal cells (HEK-293), necessitating further structural modifications to enhance selectivity .

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